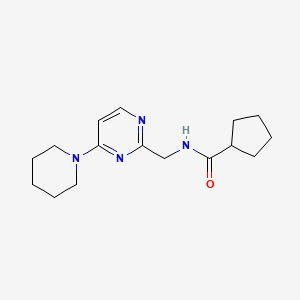

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment. The presence of a piperidine ring and a pyrimidine moiety in its structure contributes to its biological activity and pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

-

Formation of the Piperidine-Pyrimidine Intermediate

Starting Materials: 4-chloropyrimidine and piperidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

-

Alkylation Step

Intermediate: The piperidine-pyrimidine intermediate is then alkylated using a suitable alkylating agent, such as bromomethylcyclopentane.

Reaction Conditions: This step is typically performed in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).

-

Amidation

Final Step: The alkylated intermediate undergoes amidation with cyclopentanecarboxylic acid.

Reaction Conditions: This reaction is often facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Products: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Reduction can convert the pyrimidine ring to dihydropyrimidine derivatives.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Products: Substitution reactions on the pyrimidine ring can yield various substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Typically performed in organic solvents like dichloromethane (DCM) at room temperature.

Reduction: Conducted in solvents such as ethanol or THF under reflux conditions.

Substitution: Carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Wissenschaftliche Forschungsanwendungen

Oncology

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide has shown promise as an inhibitor of protein kinases, which are crucial in the regulation of cell proliferation and survival. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| This compound | CDK4 | 50 | MV4-11 |

| Similar Kinase Inhibitor | CDK6 | 30 | MDA-MB-231 |

Neurology

In addition to its anticancer properties, this compound has potential applications in treating neurological disorders. It may act as an antagonist for specific receptors involved in neuroinflammatory processes. For instance, related compounds have been investigated for their ability to modulate chemokine receptors, which play a role in neuroinflammation and neurodegeneration .

Table 2: Receptor Binding Affinity

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| This compound | CCR2 | 1.3 |

| Related Compound | CCR5 | 500 |

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on the MV4-11 acute myeloid leukemia cell line. The compound was administered at varying concentrations, demonstrating significant inhibition of cell growth and induction of apoptosis at doses above 0.25 µM .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar piperidine derivatives in models of neuroinflammation. Results indicated that these compounds could reduce inflammatory cytokine production and protect neuronal cells from apoptosis induced by pro-inflammatory mediators .

Wirkmechanismus

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide exerts its effects primarily through the inhibition of ATR kinase. ATR kinase plays a crucial role in the cellular response to DNA damage by activating the DNA damage checkpoint and facilitating DNA repair. By inhibiting ATR, this compound disrupts the DNA damage response, leading to increased sensitivity of cancer cells to DNA-damaging agents and promoting apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

-

N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine

- Similar structure with a benzyl group instead of the cyclopentanecarboxamide moiety.

- Used in different therapeutic applications due to its distinct pharmacological properties.

-

N-Methyl-(5-pyrid-4-ylthien-2-yl)methylamine

- Contains a pyridine and thiophene ring system.

- Exhibits different biological activities compared to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide.

Uniqueness

This compound is unique due to its specific inhibition of ATR kinase, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in cancer research and therapy, particularly in targeting DNA repair pathways.

Biologische Aktivität

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor antagonism. This article synthesizes the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure incorporates a piperidine ring and a pyrimidine moiety, which are known to contribute to the biological activity of similar compounds.

Inhibition of Protein Kinases

Research indicates that compounds with similar structures often act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation and are frequently overactive in various cancers. Inhibiting these kinases can lead to reduced cell proliferation, making them attractive targets for cancer therapy .

Chemokine Receptor Antagonism

Another area of interest is the antagonistic activity against chemokine receptors, particularly CCR2. Antagonists targeting CCR2 have been associated with reduced inflammation and improved outcomes in models of various diseases, including cancer . The structural features of this compound suggest it may exhibit similar receptor binding properties.

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a compound with a similar cyclopentane scaffold showed an IC50 value of 0.45 nM against CCR2, indicating potent binding affinity . While specific data for this compound is limited, the structural analogs suggest promising activity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antiproliferative Activity : A study on piperidine-based compounds found that modifications to the cyclopentane structure enhanced binding to hCCR2 and increased antiproliferative effects against cancer cell lines .

- Kinase Inhibition : A series of pyrimidine derivatives were evaluated for their ability to inhibit CDK activity, demonstrating that structural modifications could significantly affect potency .

- Receptor Binding Studies : Research into receptor binding affinities has shown that compounds with similar scaffolds can selectively bind to chemokine receptors, providing insights into their potential therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c21-16(13-6-2-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-1-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDPDRMPRBCBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.